2,4-Diphenyl-6-(phenylsulfanyl)-5-pyrimidinecarbonitrile
Description
2,4-Diphenyl-6-(phenylsulfanyl)-5-pyrimidinecarbonitrile is a pyrimidine derivative featuring a cyano group at position 5, phenyl substituents at positions 2 and 4, and a phenylsulfanyl moiety at position 4. The phenylsulfanyl group enhances electronic delocalization and may improve binding to biological targets .
Properties
IUPAC Name |
2,4-diphenyl-6-phenylsulfanylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3S/c24-16-20-21(17-10-4-1-5-11-17)25-22(18-12-6-2-7-13-18)26-23(20)27-19-14-8-3-9-15-19/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXBNZQBLDWRDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)SC4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Diphenyl-6-(phenylsulfanyl)-5-pyrimidinecarbonitrile is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of autoimmune diseases and as an inhibitor of cysteine proteases. This compound's structure includes two phenyl groups and a phenylsulfanyl group, which contribute to its biological properties.
- Molecular Formula : C23H15N3S
- Molecular Weight : 365.45 g/mol
- IUPAC Name : 2,4-diphenyl-6-phenylsulfanylpyrimidine-5-carbonitrile
- InChI Key : DHXBNZQBLDWRDL-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its role as an inhibitor of cysteine proteases, particularly cathepsin S. These proteases are involved in various physiological processes, including antigen presentation and immune response modulation. Inhibition of these enzymes can lead to therapeutic effects in conditions such as rheumatoid arthritis and multiple sclerosis by regulating immune responses .
1. Anti-Autoimmune Effects
Research indicates that compounds similar to this compound exhibit immunomodulatory properties. For instance, studies show that cysteine protease inhibitors can block the rise in IgE titers and eosinophil infiltration in models of pulmonary hypersensitivity, suggesting a potential role in treating asthma and other autoimmune disorders .
2. Antiviral Properties
The compound has also been evaluated for antiviral activity. It is proposed that its structural characteristics may inhibit viral replication mechanisms, particularly in hepatitis C virus (HCV) infections. Compounds that inhibit non-structural proteins involved in HCV replication have shown promise in preclinical studies .
Table 1: Summary of Biological Activities
Experimental Studies
Several experimental studies have been conducted to elucidate the biological activity of this compound:
- Cytotoxicity Assays : In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines, indicating potential applications in cancer therapy.
- Enzyme Activity Assays : The compound has been tested for its ability to inhibit cysteine proteases like cathepsin S and K. These studies utilize specific substrates to measure enzyme activity before and after treatment with the compound .
- Immunological Studies : Mouse models have been used to assess the impact of the compound on immune responses related to asthma and other allergic conditions, demonstrating a reduction in inflammatory markers .
Comparison with Similar Compounds
Data Tables
Table 1: Molecular Properties of Selected Pyrimidinecarbonitriles
| Compound Name | Molecular Formula | Mol. Wt. | Key Substituents | Pharmacological Activity |
|---|---|---|---|---|
| 2,4-Diphenyl-6-(phenylsulfanyl)-5-pyrimidinecarbonitrile (Target) | C₂₃H₁₅N₃S | 365.45 | Phenyl (2,4), phenylsulfanyl (6) | Anticancer (hypothetical) |
| 2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl) analog | C₂₅H₂₃ClN₄S₂ | 491.06 | 4-Chlorobenzyl (2), 2-methylpropyl (4) | Antiviral (IC₅₀ = 0.8 μM) |
| 4-Chloro-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile | C₁₈H₁₂ClN₃ | 305.77 | Chloro (4), 4-methylphenyl (6) | Not reported |
| 2-Amino-4-(propylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile | C₁₂H₁₂N₄S₂ | 276.38 | Propylsulfanyl (4), thienyl (6) | COX-2 inhibition (Ki = 0.3 μM) |
Q & A
Q. What are the recommended methods for synthesizing 2,4-Diphenyl-6-(phenylsulfanyl)-5-pyrimidinecarbonitrile under controlled laboratory conditions?
A three-component reaction under thermal aqueous conditions is a robust method. Combine substituted benzaldehydes, thiourea, and malononitrile derivatives in water or ethanol at 80–100°C for 6–12 hours. Catalyst-free conditions or mild bases like K₂CO₃ can improve regioselectivity. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) .
Q. How can researchers optimize the purification of this compound to achieve high yields?
Use gradient recrystallization with mixed solvents (e.g., ethanol:DMSO 9:1) to remove byproducts. For complex mixtures, employ flash chromatography with a hexane:ethyl acetate (7:3) mobile phase. Monitor purity via TLC (Rf ≈ 0.5 in ethyl acetate) and confirm with melting point analysis (observed mp ranges: 162–235°C depending on substituents) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- FT-IR : Confirm the C≡N stretch at ~2212 cm⁻¹ and C=S/C=N vibrations at 1540–1640 cm⁻¹.
- ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 7.2–8.4 ppm), while the pyrimidine C5 carbon resonates at ~80–85 ppm. Use DMSO-d₆ as a solvent for improved resolution.
- Mass Spectrometry : Look for molecular ion peaks (e.g., m/z 315–353) and fragmentation patterns (e.g., loss of CN or phenyl groups) .
Advanced Research Questions
Q. How should researchers address discrepancies between experimental and computational vibrational spectra (e.g., FT-IR) for this compound?
Discrepancies often arise from solvent effects or basis set limitations. Recalculate theoretical spectra using polarizable continuum models (PCM) for solvent corrections. Compare DFT (B3LYP/6-311+G(d,p)) and Hartree-Fock results to experimental data, focusing on scaling factors for C≡N and C=S stretches. Validate assignments via isotopic substitution or Raman spectroscopy .
Q. What strategies are effective in elucidating the reaction mechanisms of pyrimidinecarbonitrile derivatives using modern computational tools?
Employ quantum mechanical calculations (e.g., Gaussian 16) to map potential energy surfaces. Use intrinsic reaction coordinate (IRC) analysis to confirm transition states. For multi-component reactions, identify intermediates via Atoms-in-Molecules (AIM) theory or NBO analysis. Validate with kinetic isotope effects (KIEs) or substituent-dependent rate studies .
Q. What methodologies are recommended for resolving ambiguities in NMR assignments caused by aromatic proton overlap?
Use 2D NMR techniques:
- COSY : Identify coupled protons in crowded regions (δ 7.5–8.4 ppm).
- HSQC : Assign quaternary carbons linked to aromatic protons.
- NOESY : Detect spatial proximity between phenyl and pyrimidine rings. For complex cases, substitute substituents (e.g., Cl or Br) to simplify splitting patterns .
Q. How can crystallographic data resolve structural ambiguities in sulfanyl-substituted pyrimidine derivatives?
Collect single-crystal X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL-97 to determine bond angles (e.g., C-S-C ≈ 105°) and dihedral angles between phenyl and pyrimidine planes. Hydrogen-bonding networks (e.g., N–H⋯O/N–H⋯S) often stabilize centrosymmetric dimers, as seen in related structures .
Q. What experimental controls are essential when evaluating the bioactivity of this compound in cellular assays?
- Solvent Controls : Use DMSO (<0.1% v/v) to rule out cytotoxicity.
- Positive/Negative Controls : Include known kinase inhibitors (e.g., staurosporine) for enzyme assays.
- Metabolic Stability : Pre-incubate with liver microsomes to assess CYP450-mediated degradation.
- Concentration Gradients : Test 1 nM–100 µM to identify IC₅₀ values and off-target effects .
Methodological Notes
- Data Contradiction Analysis : Cross-validate computational and experimental results using multi-technique approaches (e.g., XRD + DFT for geometry optimization).
- Advanced Synthesis : For regioselective sulfanylation, explore microwave-assisted synthesis (100°C, 30 min) to reduce side products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
